molecular formula C8H7NO2 B14768057 4-Aminoisophthalaldehyde

4-Aminoisophthalaldehyde

Cat. No.: B14768057
M. Wt: 149.15 g/mol
InChI Key: VWRIESNQVYAJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoisophthalaldehyde is an organic compound with the molecular formula C8H7NO2 It is a derivative of isophthalaldehyde, characterized by the presence of an amino group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoisophthalaldehyde can be synthesized through several methods. One common approach involves the copper(II)-catalyzed selective C-H bond formylation. This method uses Cu(OTf)2 as the catalyst and Selectfluor as the radical initiator, with dimethyl sulfoxide (DMSO) serving as both the carbon and oxygen source . The reaction proceeds through the formylation of two C-H bonds, first at the para-position and then at the ortho-position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.

Major Products:

    Oxidation: Isophthalic acid derivatives.

    Reduction: 4-Aminoisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Aminoisophthalaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form more complex structures. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: 4-Aminoisophthalaldehyde’s unique combination of amino and aldehyde groups allows it to participate in a wider range of chemical reactions compared to its isomers. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4-aminobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H7NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H,9H2

InChI Key

VWRIESNQVYAJNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)N

Origin of Product

United States

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